molecular formula C20H20O5 B157569 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan CAS No. 10035-27-5

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan

Cat. No. B157569
CAS RN: 10035-27-5
M. Wt: 340.4 g/mol
InChI Key: OIXPKFRMEUTHOG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is a complex organic compound1. It’s important to note that the exact description of this compound is not readily available in the literature. However, it appears to be a furan derivative, which are typically aromatic compounds characterized by a five-membered ring structure with four carbon atoms and one oxygen atom2.



Synthesis Analysis

The synthesis of furan derivatives can be complex and depends on the specific structure of the compound. For instance, the synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) involves a five-step sequence starting from (2R,3R)-tartaric acid3. The key step involves the formation of 4,5-diacetyl-2,2-dimethyl-1,3-dioxolane3. However, the specific synthesis process for 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is not explicitly mentioned in the literature. However, furan derivatives typically have a five-membered ring structure with four carbon atoms and one oxygen atom2.



Chemical Reactions Analysis

The chemical reactions involving 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature. However, furan derivatives are known to participate in a variety of chemical reactions, including Suzuki–Miyaura coupling4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature.


Safety And Hazards

The safety and hazards associated with 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature.


Future Directions

The future directions for research on 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan are not explicitly mentioned in the literature. However, given the interest in furan derivatives in various fields, it’s likely that further research will continue to explore their synthesis, properties, and potential applications.


Please note that the information provided here is based on the available literature and may not be fully comprehensive or accurate. Further research may provide more detailed and updated information.


properties

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXPKFRMEUTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143231
Record name GR 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan

CAS RN

10035-27-5
Record name Alpha-guaiaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUROGUAIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
R Stevenson, JR Williams - Organic Preparations and Procedures …, 1976 - Taylor & Francis
The hardwood, Guaiacum officinale, known commercially as “lignum vitae “and renowned for durability and high density, yields a resin extractive called gum guaiac on boiling with …
Number of citations: 6 www.tandfonline.com
RS Orugunty - 1998 - search.proquest.com
Saururus cernuus is an aquatic weed that is found commonly throughout Florida. It was used in folk medicine as a sedative and for the reduction of pain, fever, and inflammation and for …
Number of citations: 2 search.proquest.com

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